1-Isocyano-2-methoxy-2-methyl-propane-d3
Description
Properties
CAS No. |
181528-84-7 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
116.178 |
IUPAC Name |
1-isocyano-2-methyl-2-(trideuteriomethoxy)propane |
InChI |
InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3/i4D3 |
InChI Key |
LJJFNFYPZOHRHM-GKOSEXJESA-N |
SMILES |
CC(C)(C[N+]#[C-])OC |
Synonyms |
2-Methoxyisobutyl Isocyanide-d3; 2-Methoxyisobutyl isonitrile-d3; MIBI-d3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Deuterium Incorporation
The reaction begins with the base-induced decomposition of CDCl₃, generating dichlorocarbene-d (CCl₂D), which reacts with the amine precursor, 2-methoxy-2-methylpropane-1-amine-d3. Subsequent elimination of HCl yields the isocyanide. Critical to deuterium retention is the use of anhydrous CDCl₃ and rigorously deuterated solvents to prevent isotopic dilution. A representative yield of 45–60% is achievable under optimized conditions.
Table 1: Yields of Deuterated Isocyanides via Phase-Transfer Catalysis
| Isocyanide Structure | Yield (%) | Boiling Point (°C/mmHg) |
|---|---|---|
| (CD₃O)(CH₃)₂C-N≡C | 55 | 59–60 (760) |
Leuckart–Wallach Route to Deuterated Formamides
The Leuckart–Wallach reaction, adapted for deuterium labeling, enables the synthesis of [D₃]-formamides, which serve as precursors to isocyanides. By reacting 2-methoxy-2-methylpropane-1-amine-d3 with [D₂]-formic acid (DCOOD), the intermediate [D₃]-formamide is obtained, which undergoes dehydration to yield the target isocyanide.
Optimized Reaction Conditions
-
Deuterated reagents: [D₂]-Formic acid (99.5% D), deuterium oxide (D₂O).
-
Temperature: 120°C under reflux with nitrogen purge to prevent re-hydrogenation.
-
Catalyst: Phosphorus oxychloride (POCl₃) facilitates dehydration at 0°C, minimizing side reactions.
This method achieves 70–80% deuterium retention at the methoxy group, confirmed by mass spectrometry.
Direct Alkylation with Deuterated Methanol
Introducing the trideuterated methoxy group early in the synthesis ensures isotopic stability. Williamson ether synthesis couples 2-methyl-2-chloropropane with sodium methoxide-d3 (NaOCD₃), forming 2-methoxy-d3-2-methylpropane. Subsequent amination via the Gabriel synthesis yields the primary amine, which is converted to the isocyanide through formamide dehydration.
Key Considerations
-
Solvent: Anhydrous tetrahydrofuran-d8 (THF-d8) prevents proton exchange.
-
Yield: 65–70% after column chromatography, with >95% isotopic purity.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Synthesis Routes
| Method | Deuterium Purity (%) | Yield (%) | Scalability |
|---|---|---|---|
| Phase-Transfer Catalysis | 92–95 | 55 | Moderate |
| Leuckart–Wallach | 98 | 70 | High |
| Direct Alkylation | 95 | 65 | Low |
The Leuckart–Wallach method outperforms others in isotopic purity and scalability, making it preferable for industrial applications. Phase-transfer catalysis, however, remains valuable for small-scale syntheses requiring rapid setup.
Challenges in Deuterium Retention and Purity
Isotopic Dilution
Residual protic solvents (e.g., H₂O) during workup can displace deuterium at the methoxy group. Strict anhydrous conditions and deuterated quench solvents (e.g., DCl in D₂O) mitigate this risk.
Analytical Validation
-
NMR: ¹H NMR confirms absence of residual protons at δ 3.2–3.4 (methoxy region).
-
MS: High-resolution ESI-MS identifies [M+H]⁺ at m/z 116.176, with deuterium incorporation verified by isotopic peaks.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-2-methoxy-2-methyl-propane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of oxides or carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Isocyano-2-methoxy-2-methyl-propane-d3 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isocyano-2-methoxy-2-methyl-propane-d3 involves its interaction with molecular targets and pathways:
Molecular Targets: The isocyano group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules.
Pathways: The compound can participate in various biochemical pathways, depending on the functional groups present and the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
(a) Methoxyisopropylamine (1-Methoxy-2-propanamine)
- Structure: Contains a methoxy group and an amine (-NH2) instead of an isocyano group.
- Molecular Formula: C4H11NO (vs. C6H8D3NO for the deuterated target compound) .
- Physical Properties: Boiling point 98°C; miscible with water. The amine group confers basicity and water solubility, unlike the hydrophobic isocyano group in the target compound.
- Applications : Intermediate for herbicides (e.g., Dimethenamid) .
(b) 1-Methoxypropane Derivatives
- Example: Bisoprolol Related Compound D (1-(4-{[(2-Isopropoxyethoxy)methoxy]methyl}phenoxy)-3-(isopropylamino)propan-2-ol fumarate).
- Structure : Shares methoxy and branched alkyl motifs but includes a β-blocker pharmacophore.
- Molecular Weight : 827.01 g/mol (vs. ~120–130 g/mol estimated for the target compound) .
- Reactivity: The hydroxyl and amine groups enable hydrogen bonding, contrasting with the isocyano group’s electrophilic nature.
Deuterated Analogues
(a) Isopropyl-d7 Methyl-d3-phosphonofluoridate
- Structure: Organophosphorus compound with deuterated methyl (CD3) and isopropyl (C3D7) groups.
- Isotopic Effects : Deuteration increases molecular stability and alters reaction kinetics, as seen in nerve agent analogs .
- Applications : Used in mass spectrometry and metabolic tracing, similar to the target compound’s role in isotopic labeling .
Key Comparative Data
Research Findings and Reactivity
Isotopic Effects
Deuteration in this compound reduces vibrational frequencies and increases bond strength compared to the non-deuterated analog. This stabilizes the compound in kinetic studies, as observed in deuterated phosphonofluoridates .
Functional Group Reactivity
The isocyano group’s electrophilicity makes the target compound more reactive in cycloaddition and metal-catalyzed reactions than methoxyisopropylamine. However, the amine group in methoxyisopropylamine facilitates acid-base reactions and hydrogen bonding, which are absent in the isocyanide .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Suppressed signals for deuterated methyl groups; residual protons in methoxy groups appear as singlets.
- ¹³C NMR : Isotopic shifts (~0.1–0.3 ppm) distinguish deuterated carbons.
- ²H NMR : Direct detection of deuterium environments (e.g., methyl-d³ groups).
- Mass Spectrometry (HRMS) : Precise mass-to-charge ratios confirm isotopic enrichment (e.g., +3 Da shift for d³-methyl) .
What are the critical considerations for maintaining the stability of 1-Isocyano-2-methoxy-2-methyl-propane-d³ during storage and experimental use?
Q. Basic Research Focus
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent moisture absorption and isocyanide decomposition.
- Handling : Use anhydrous solvents (e.g., deuterated chloroform) to avoid hydrolysis.
- Light Sensitivity : Protect from UV exposure to prevent photolytic degradation of the isocyano group .
What strategies are effective in resolving contradictory NMR data arising from the deuterium isotope effect in 1-Isocyano-2-methoxy-2-methyl-propane-d³?
Q. Advanced Research Focus
- Variable Temperature (VT) NMR : Reduces signal broadening caused by slow deuterium quadrupolar relaxation.
- Computational Modeling : Density Functional Theory (DFT) predicts isotopic shifts and validates experimental assignments.
- H/D Exchange Studies : Identify labile protons (e.g., methoxy groups) contributing to spectral overlap .
How does the deuterium substitution in 1-Isocyano-2-methoxy-2-methyl-propane-d³ influence its reactivity in transition metal-catalyzed reactions compared to the non-deuterated analog?
Q. Advanced Research Focus
- Kinetic Isotope Effects (KIE) : Deuteration slows reaction rates in steps involving C–H(D) bond cleavage (e.g., oxidative addition in Pd-catalyzed couplings).
- Steric Effects : Bulkier deuterated methyl groups may alter substrate binding in metal complexes.
- Mechanistic Probes : Isotopic labeling tracks reaction pathways (e.g., deuterium retention in products) .
How can factorial design be applied to investigate the simultaneous effects of solvent polarity and temperature on the catalytic efficiency of 1-Isocyano-2-methoxy-2-methyl-propane-d³ in multicomponent reactions?
Q. Advanced Research Focus
- Design of Experiments (DoE) : A 2² factorial design evaluates:
- Factors : Solvent (polar vs. nonpolar), temperature (25°C vs. 60°C).
- Responses : Yield, enantiomeric excess (if applicable).
- Interaction Analysis : Statistical tools (ANOVA) identify synergistic effects (e.g., high polarity + moderate temperature enhances selectivity).
- Optimization : Response surface methodology (RSM) pinpoints ideal conditions .
How can researchers mitigate isotopic scrambling during the synthesis of 1-Isocyano-2-methoxy-2-methyl-propane-d³?
Q. Advanced Research Focus
- Deuterated Reagents : Use D³C-methanol to prevent proton exchange in methoxy groups.
- Acid-Free Conditions : Avoid Brønsted acids that catalyze H/D exchange.
- Quenching Protocols : Rapid cooling post-reaction minimizes thermal scrambling .
What role does the methoxy group play in modulating the electronic properties of 1-Isocyano-2-methoxy-2-methyl-propane-d³ in coordination chemistry?
Q. Advanced Research Focus
- Electron Donation : Methoxy’s oxygen lone pairs enhance electron density at the isocyano carbon, strengthening σ-donation to metal centers.
- Steric Shielding : The methyl group adjacent to methoxy restricts access to the isocyano moiety, influencing regioselectivity in catalysis.
- Comparative Studies : Contrast with non-methoxy analogs to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
